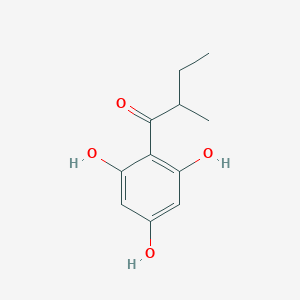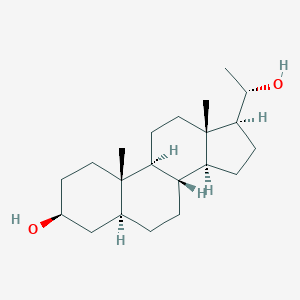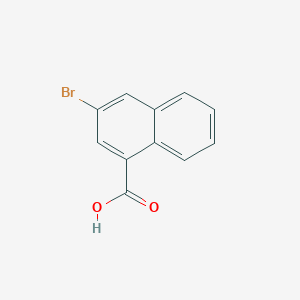
5alpha-Cholesta-7,24-dien-3beta-ol
Overview
Description
5alpha-Cholesta-7,24-dien-3beta-ol is a sterol lipid molecule involved in the biosynthesis of steroids. It is a derivative of cholesterol and plays a significant role in various biological processes, including sphingolipid metabolism, platelet aggregation, apoptosis, protein prenylation, and cholesterol homeostasis .
Mechanism of Action
Target of Action
The primary target of 5alpha-Cholesta-7,24-dien-3beta-ol is the enzyme Delta24-sterol reductase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
This compound interacts with its target, Delta24-sterol reductase, by serving as a substrate for the enzyme . The enzyme catalyzes the reduction of the compound, in the presence of NADPH, to produce 5alpha-cholest-7-en-3beta-ol, NADP+, and a proton .
Biochemical Pathways
The interaction of this compound with Delta24-sterol reductase is part of the larger sterol biosynthesis pathway . This pathway is responsible for the production of various sterols, which are essential for maintaining the integrity and fluidity of cell membranes.
Result of Action
The reduction of this compound by Delta24-sterol reductase results in the production of 5alpha-cholest-7-en-3beta-ol . This compound is a key intermediate in the biosynthesis of other sterols, contributing to the diversity and complexity of the sterol profile in cells.
Biochemical Analysis
Biochemical Properties
5alpha-Cholesta-7,24-dien-3beta-ol is involved in the biosynthesis of steroids . It is reversibly converted into 5alpha-cholest-7-en-3beta-ol by delta24-sterol reductase (EC 1.3.1.72) . This indicates that this compound interacts with the enzyme delta24-sterol reductase, and the nature of this interaction involves the conversion of the compound into another sterol molecule.
Molecular Mechanism
It is known to be involved in the biosynthesis of steroids . In this process, it is converted into 5alpha-cholest-7-en-3beta-ol by the enzyme delta24-sterol reductase . This suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to changes in gene expression related to steroid biosynthesis.
Metabolic Pathways
This compound is involved in the biosynthesis of steroids . This metabolic pathway involves the conversion of this compound into 5alpha-cholest-7-en-3beta-ol by the enzyme delta24-sterol reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Cholesta-7,24-dien-3beta-ol typically involves the reduction of cholesterol derivatives. One common method is the reduction of 5alpha-cholest-7-en-3beta-ol using delta24-sterol reductase (EC 1.3.1.72), which converts it into this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reduction processes as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5alpha-Cholesta-7,24-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxysterols.
Reduction: It can be reduced to form 5alpha-cholest-7-en-3beta-ol.
Substitution: It can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Delta24-sterol reductase is commonly used for reduction reactions.
Substitution: Various reagents can be used depending on the desired derivative.
Major Products Formed
Oxidation: Oxysterols with different functional groups.
Reduction: 5alpha-cholest-7-en-3beta-ol.
Substitution: Various sterol derivatives
Scientific Research Applications
5alpha-Cholesta-7,24-dien-3beta-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sterols and steroids.
Biology: It plays a role in the study of lipid metabolism and cholesterol homeostasis.
Medicine: It is used in research related to cholesterol-related diseases and conditions.
Industry: It is used in the production of various sterol-based products .
Comparison with Similar Compounds
Similar Compounds
- 5alpha-Cholest-7-en-3beta-ol
- Desmosterol
- 7-Dehydrocholesterol
- Cholesterol
Uniqueness
5alpha-Cholesta-7,24-dien-3beta-ol is unique due to its specific role in the biosynthesis of steroids and its involvement in various biological processes. Unlike other similar compounds, it has a distinct structure that allows it to participate in specific reactions and pathways .
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEPPDGGTSZLBL-SKCNUYALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862357 | |
| Record name | Cholesta-7,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
651-54-7 | |
| Record name | 5α-Cholesta-7,24-dien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-7,24-dien-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-7,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 151 °C | |
| Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5α-Cholesta-7,24-dien-3β-ol in the male hamster reproductive tract?
A1: Research indicates that 5α-Cholesta-7,24-dien-3β-ol is a major sterol found in hamster spermatozoa and epididymal tissue []. Interestingly, its concentration in caudal spermatozoa is significantly higher than cholesterol []. This suggests a potential role in sperm maturation or function, although further research is needed to confirm its specific biological function.
Q2: How is 5α-Cholesta-7,24-dien-3β-ol biosynthesized?
A2: Studies using yeast homogenates show that 5α-Cholesta-7,24-dien-3β-ol can be synthesized from mevalonic acid, even when the C-24 alkylating system is impaired []. This suggests that the modification of the sterol nucleus and side chain can occur independently during its biosynthesis [].
Q3: What analytical techniques are used to identify and quantify 5α-Cholesta-7,24-dien-3β-ol?
A3: Gas Liquid Chromatography-Mass Spectrometry (GLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to identify and characterize 5α-Cholesta-7,24-dien-3β-ol [, ]. These techniques allow for the determination of the compound's structure and concentration in biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)






